EGFR Kinase Inhibition: Tyrphostin A1 (AG9) vs. Active Congeners
Tyrphostin A1 exhibits negligible inhibition of epidermal growth factor receptor (EGFR) kinase, with an IC50 > 1250 μM [1]. This is in stark contrast to active tyrphostins, such as Tyrphostin A23 (AG18), which potently inhibits EGFR with an IC50 of 35 μM .
| Evidence Dimension | Inhibition of EGFR kinase activity |
|---|---|
| Target Compound Data | IC50 > 1250 μM |
| Comparator Or Baseline | Tyrphostin A23 (AG18) IC50 = 35 μM |
| Quantified Difference | >35-fold higher IC50 (i.e., significantly weaker inhibition) |
| Conditions | In vitro kinase assay using polyGAT [poly(Glu6Ala3Tyr)] as substrate |
Why This Matters
This quantitative difference confirms Tyrphostin A1's utility as a negative control to validate that observed biological effects are truly TK-mediated when compared to its active counterpart.
- [1] Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. View Source
